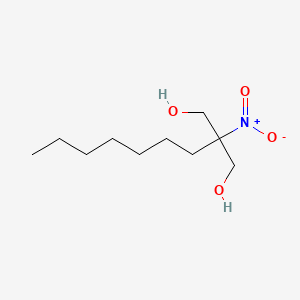
2-Heptyl-2-nitropropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is used in various industrial and consumer applications due to its effectiveness in inhibiting the growth of bacteria and fungi. This compound is particularly valued in the formulation of preservatives for cosmetics, pharmaceuticals, and other personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-nitropropane-1,3-diol typically involves the nitration of heptyl alcohol derivatives. One common method is the reaction of heptyl alcohol with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2-nitropropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the desired product.
Major Products
Oxidation: Nitro ketones
Reduction: Amine derivatives
Substitution: Various substituted nitro compounds
Scientific Research Applications
2-Heptyl-2-nitropropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of preservatives for cosmetics, personal care products, and industrial fluids.
Mechanism of Action
The antimicrobial activity of 2-Heptyl-2-nitropropane-1,3-diol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, the nitro group can generate reactive oxygen species, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Known for its antimicrobial properties and used as a preservative in various products.
2-Methyl-2-nitropropane-1,3-diol: Another nitro compound with similar applications in antimicrobial formulations.
Uniqueness
2-Heptyl-2-nitropropane-1,3-diol is unique due to its heptyl chain, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature contributes to its superior antimicrobial activity compared to other nitro compounds with shorter alkyl chains.
Properties
CAS No. |
64434-68-0 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-heptyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-5-6-7-10(8-12,9-13)11(14)15/h12-13H,2-9H2,1H3 |
InChI Key |
NLNQSQFRYFULIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CO)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


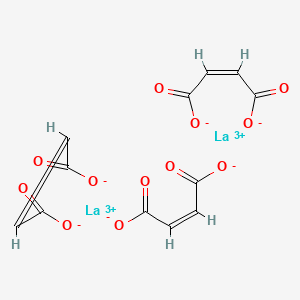
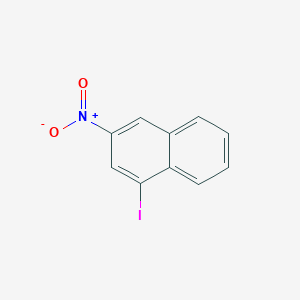

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
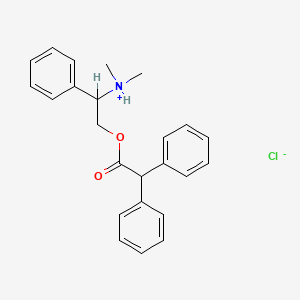
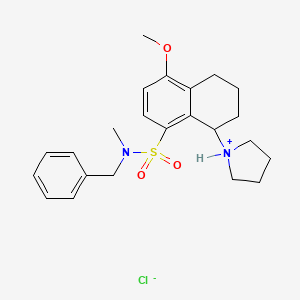
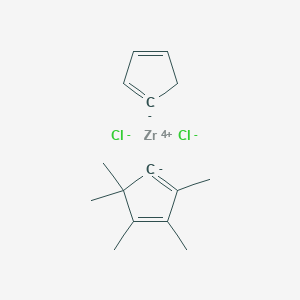
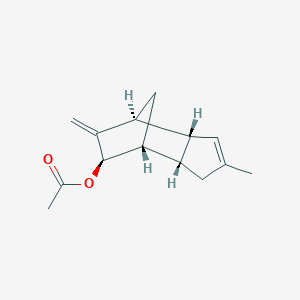
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)



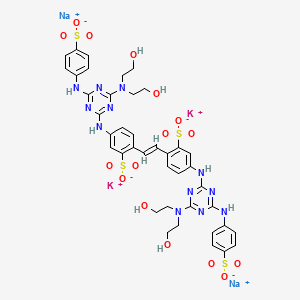
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
